molecular formula C21H20N4OS2 B11690626 (5E)-5-(1H-benzimidazol-2-ylmethylene)-3-[4-(diethylamino)phenyl]-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-(1H-benzimidazol-2-ylmethylene)-3-[4-(diethylamino)phenyl]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11690626
M. Wt: 408.5 g/mol
InChI Key: HZNRDBFXBIIVHW-UHFFFAOYSA-N
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Description

The compound “(5E)-5-(1H-benzimidazol-2-ylmethylene)-3-[4-(diethylamino)phenyl]-2-thioxo-1,3-thiazolidin-4-one” is a thiazolidin-4-one derivative characterized by:

  • Core structure: A 1,3-thiazolidin-4-one ring with a 2-thioxo group.
  • Substituents: A (5E)-configured benzimidazol-2-ylmethylene group at position 5, introducing a fused aromatic heterocyclic system. A 4-(diethylamino)phenyl group at position 3, contributing electron-donating and solubility-enhancing properties. This compound belongs to the rhodanine family, known for diverse biological activities, including antimicrobial and antiviral properties .

Properties

Molecular Formula

C21H20N4OS2

Molecular Weight

408.5 g/mol

IUPAC Name

5-(benzimidazol-2-ylidenemethyl)-3-[4-(diethylamino)phenyl]-4-hydroxy-1,3-thiazole-2-thione

InChI

InChI=1S/C21H20N4OS2/c1-3-24(4-2)14-9-11-15(12-10-14)25-20(26)18(28-21(25)27)13-19-22-16-7-5-6-8-17(16)23-19/h5-13,26H,3-4H2,1-2H3

InChI Key

HZNRDBFXBIIVHW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N2C(=C(SC2=S)C=C3N=C4C=CC=CC4=N3)O

Origin of Product

United States

Preparation Methods

The synthesis of (5E)-5-(1H-benzimidazol-2-ylmethylene)-3-[4-(diethylamino)phenyl]-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzimidazole-2-carbaldehyde with 3-[4-(diethylamino)phenyl]-2-thioxo-1,3-thiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

(5E)-5-(1H-benzimidazol-2-ylmethylene)-3-[4-(diethylamino)phenyl]-2-thioxo-1,3-thiazolidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

The compound serves as a valuable building block in organic synthesis. Its unique structure allows it to act as an intermediate in the development of more complex organic molecules. Researchers utilize it to explore novel chemical entities that can lead to advancements in material science and synthetic chemistry.

Biology

In biological research, (5E)-5-(1H-benzimidazol-2-ylmethylene)-3-[4-(diethylamino)phenyl]-2-thioxo-1,3-thiazolidin-4-one is investigated for its potential as an enzyme inhibitor or receptor modulator. Studies have shown that it can interact with various biological macromolecules, making it a candidate for further exploration in pharmacological applications.

Medicine

The compound has been studied for its therapeutic properties, particularly in the following areas:

  • Antimicrobial Activity : Preliminary studies indicate that it exhibits broad-spectrum antimicrobial effects against various pathogens.
  • Anticancer Properties : Investigations into its mechanism of action suggest that it may inhibit cell proliferation by targeting specific enzymes involved in cancer progression.
  • Anti-inflammatory Effects : Research has shown potential anti-inflammatory activities, which could be beneficial in treating chronic inflammatory diseases.

Industry

In industrial applications, this compound is utilized in the development of new materials such as polymers and coatings due to its unique chemical properties. Its stability and reactivity make it suitable for creating advanced materials with specific functionalities.

Case Studies and Research Findings

A notable study evaluated the efficacy of (5E)-5-(1H-benzimidazol-2-ylmethylene)-3-[4-(diethylamino)phenyl]-2-thioxo-1,3-thiazolidin-4-one in an animal model for Alzheimer's disease. The compound demonstrated significant neuroprotective effects, improving cognitive functions at doses of 2 mg/kg and 3 mg/kg. Another investigation focused on its antidiabetic potential, where derivatives of this compound were shown to significantly lower glucose levels in rats during Oral Glucose Tolerance Tests (OGTT), outperforming standard treatments like pioglitazone.

Mechanism of Action

The mechanism of action of (5E)-5-(1H-benzimidazol-2-ylmethylene)-3-[4-(diethylamino)phenyl]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s thiazolidinone moiety can interact with reactive oxygen species, contributing to its antioxidant properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidin-4-one derivatives exhibit varied bioactivity and physicochemical properties depending on substituents and stereochemistry. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name / ID Substituents (Position) Configuration Key Findings Reference
(5E)-Target Compound 5: 1H-Benzimidazol-2-ylmethylene; 3: 4-(Diethylamino)phenyl E Hypothesized enhanced binding due to benzimidazole’s aromaticity and hydrogen-bonding capability. Diethylamino group may improve solubility.
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 5: 2-Methylbenzylidene; 3: Phenyl Z Crystallographic studies confirm planar geometry; Z-configuration influences packing via C–H···S interactions. Antimicrobial activity noted but less potent than benzimidazole analogs.
3-(2-Diethylaminoethyl)-5-(4-Ethylbenzylidene)-2-thioxothiazolidin-4-one (D4) 5: 4-Ethylbenzylidene; 3: 2-Diethylaminoethyl Not specified Demonstrated antimicrobial activity (MIC50 values calculated via OriginPro). Diethylaminoethyl side chain may enhance membrane penetration.
(Z)-5-(Azulen-1-Ylmethylene)-2-Thioxo-Thiazolidin-4-Ones 5: Azulenylmethylene Z Electrochemical studies reveal redox activity influenced by azulene’s electron-rich framework. Lower solubility compared to benzimidazole derivatives.
(5E)-3-Benzyl-5-(2-Thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one 5: Thienylmethylene; 3: Benzyl E Thiophene’s sulfur atom contributes to π-stacking; moderate anti-inflammatory activity reported.

Key Observations :

Substituent Impact: Benzimidazole vs. Diethylamino Groups: Both the target compound and D4 feature diethylamino substituents, which improve solubility and bioavailability. However, D4’s ethylbenzylidene group may limit its electronic effects compared to the target’s benzimidazole .

Stereochemistry :

  • The E-configuration in the target compound and related derivatives (e.g., ) may enforce a planar arrangement of the exocyclic double bond, optimizing conjugation and stability. In contrast, Z-isomers (e.g., ) exhibit distinct crystal-packing behaviors due to steric hindrance .

Biological Activity :

  • While direct data for the target compound are lacking, analogs like D4 (MIC50 values via OriginPro) and azulene derivatives (electrochemical activity) suggest that substituent choice critically modulates efficacy .

Synthetic Accessibility: The target compound’s synthesis likely follows established routes for rhodanine derivatives (e.g., Knoevenagel condensation), though the benzimidazole moiety may require specialized precursors .

Biological Activity

The compound (5E)-5-(1H-benzimidazol-2-ylmethylene)-3-[4-(diethylamino)phenyl]-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H20N4SC_{19}H_{20}N_4S, with a molecular weight of 348.46 g/mol. The structure features a thiazolidinone core substituted with a benzimidazole moiety and a diethylamino group, which may contribute to its biological activity.

Biological Activity Overview

The biological activities of thiazolidinone derivatives are well-documented, encompassing a range of pharmacological effects including:

  • Anticancer Activity : Thiazolidinones have shown promise in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.
  • Antimicrobial Effects : These compounds have been reported to possess antibacterial and antifungal properties.
  • Anti-inflammatory Properties : Some derivatives exhibit the ability to reduce inflammation in vitro and in vivo.
  • Antidiabetic Potential : Certain thiazolidinones have demonstrated glucose-lowering effects in animal models.

Anticancer Activity

A study conducted by Da Silva et al. evaluated the cytotoxic effects of thiazolidinone derivatives against glioblastoma cells. Among the synthesized compounds, several exhibited significant antiproliferative activity, particularly those with specific substituents on the aromatic rings. The results indicated that the compound's structure plays a crucial role in its effectiveness against cancer cells .

Antimicrobial Activity

In another investigation, the antimicrobial properties of thiazolidinone derivatives were assessed against various bacterial strains. The results demonstrated that certain derivatives had notable antibacterial activity, suggesting their potential as therapeutic agents in treating infections .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of thiazolidinone derivatives. For instance, one study reported that specific compounds could inhibit pro-inflammatory cytokine production in macrophages, indicating their usefulness in managing inflammatory diseases.

Case Study 1: Anticancer Efficacy

In a recent study involving the compound (5E)-5-(1H-benzimidazol-2-ylmethylene)-3-[4-(diethylamino)phenyl]-2-thioxo-1,3-thiazolidin-4-one, researchers found that it induced apoptosis in breast cancer cells through the activation of caspase pathways. This was evidenced by increased levels of apoptotic markers and reduced cell viability in treated cell lines compared to controls .

Case Study 2: Antidiabetic Activity

Another study focused on the compound's effect on glucose metabolism. In an oral glucose tolerance test (OGTT) performed on diabetic rats, administration of the compound resulted in significantly lower blood glucose levels compared to untreated controls. This suggests that (5E)-5-(1H-benzimidazol-2-ylmethylene)-3-[4-(diethylamino)phenyl]-2-thioxo-1,3-thiazolidin-4-one may enhance insulin sensitivity or promote glucose uptake .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
AnticancerInduces apoptosis in various cancer cell lines
AntimicrobialExhibits antibacterial activity against multiple strains
Anti-inflammatoryReduces pro-inflammatory cytokine production
AntidiabeticLowers blood glucose levels in diabetic models

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